Product packaging for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol(Cat. No.:CAS No. 98488-10-9)

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2958193
CAS No.: 98488-10-9
M. Wt: 163.18
InChI Key: UCUMKKHYHUXXSD-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 875233-61-7) is a chemical compound built on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold , a fused, rigid, and planar heterocyclic system known for its significant versatility in medicinal chemistry and drug discovery . This scaffold is recognized as a "privileged structure" for developing drug-like molecules, as its biological activity can be finely tuned by modifying substituents on the core structure . The specific pattern of methyl and hydroxyl groups on this derivative makes it a valuable intermediate for researchers, particularly in the synthesis of more complex molecules targeting various diseases. The primary research value of this compound lies in its application as a key building block in anticancer research . The pyrazolo[1,5-a]pyrimidine core has been identified as a promising scaffold for developing new antitumor agents . Studies on closely related derivatives have shown that compounds with lipophilic aryl substitutions can exhibit substantial activity against various cancer cell lines . Furthermore, this class of compounds has demonstrated potential in virtual screening campaigns to identify novel biological targets related to cancer, supporting its use in computational and medicinal chemistry for hit identification and optimization . Beyond oncology, the pyrazolo[1,5-a]pyrimidine core is known to interact with a diverse range of enzymatic targets. These include, but are not limited to, various kinases (such as PI3Kδ, Abl kinase, and CDK2/cyclin E), growth factor receptors, and other proteins implicated in disease pathways . The structural features of this compound provide a foundation for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity for specific targets . This product is intended for research purposes as a synthetic intermediate and for biological screening. It is strictly for Laboratory Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B2958193 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 98488-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-4-8(12)11-7(9-5)3-6(2)10-11/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQMDCIHBYTQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913256
Record name 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID90913256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98488-10-9, 27166-46-7
Record name 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
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Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethylpyrazolo 1,5 a Pyrimidin 7 Ol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (B1299952), both ¹H and ¹³C NMR spectroscopy provide critical data for its structural confirmation.

In the ¹H NMR spectrum of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the chemical shifts of the protons are indicative of their electronic environment. The protons on the pyrimidine (B1678525) and pyrazole (B372694) rings typically appear in the aromatic region of the spectrum. The two methyl groups at positions 2 and 5 would be expected to appear as sharp singlet signals in the upfield region. The proton at position 6 would likely appear as a singlet, and the proton on the pyrazole ring (H3) would also be a singlet. The hydroxyl proton at position 7, or the N-H proton in the tautomeric keto form, would present as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbons of the two methyl groups would resonate at the higher field end of the spectrum. The sp² hybridized carbons of the pyrazole and pyrimidine rings would appear at a lower field. The carbonyl carbon in the 7(4H)-one tautomer would be particularly deshielded and appear at a characteristic downfield chemical shift. A study on various pyrazolo[1,5-a]pyrimidine derivatives has established a method to distinguish between 5-methyl and 7-methyl isomers based on the carbon chemical shift of the methyl group. stenutz.eu

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2-CH₃2.3 - 2.614 - 18
5-CH₃2.4 - 2.718 - 25
C2-150 - 155
C36.0 - 6.595 - 105
C3a-145 - 150
C5-155 - 160
C65.5 - 6.090 - 100
C7-160 - 165 (C=O)
4-NH10.0 - 12.0 (broad)-

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound (C₈H₉N₃O), the expected monoisotopic mass is approximately 163.0746 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of the pyrazolo[1,5-a]pyrimidine core would lead to a series of characteristic daughter ions. The fragmentation pathways often involve the loss of small neutral molecules such as CO, N₂, and CH₃CN, providing valuable structural information.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy. Predicted mass spectrometry data for various adducts of this compound has been reported. chemicalbook.com

Table 2: Predicted m/z Values for Adducts of this compound chemicalbook.com

Adduct Predicted m/z
[M+H]⁺164.08183
[M+Na]⁺186.06377
[M-H]⁻162.06727
[M+NH₄]⁺181.10837
[M+K]⁺202.03771

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The presence of the hydroxyl group in the enol form would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. In the case of the keto tautomer, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, a strong absorption band corresponding to the C=O stretching vibration would be expected in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the pyrimidine ring in the keto form would appear in the 3100-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl groups and the aromatic rings would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic rings would give rise to absorptions in the 1400-1650 cm⁻¹ region. The IR spectra of related pyrazolo[1,5-a]pyrimidine derivatives have been reported, showing characteristic peaks for the amino and cyano groups when present. urfu.runih.gov

Table 3: Expected IR Absorption Frequencies for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch3100 - 3500
C-H Stretch (sp³)2850 - 3000
C-H Stretch (sp²)3000 - 3100
C=O Stretch1650 - 1700
C=N and C=C Stretch1400 - 1650

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The crystal structure of pyrazolo[1,5-a]pyrimidine derivatives reveals a nearly planar fused ring system. The packing of the molecules in the crystal lattice is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. For 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, it would be expected that the molecules form hydrogen-bonded dimers or chains through the N-H and C=O groups of the pyrimidinone ring.

Table 4: Representative Crystallographic Data for a Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogue nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C=O Bond Length~1.23 Å
C-N Bond Lengths (ring)~1.3-1.4 Å
C-C Bond Lengths (ring)~1.3-1.4 Å

Biological Activities and Therapeutic Potential of 2,5 Dimethylpyrazolo 1,5 a Pyrimidin 7 Ol and Its Analogs

Broad-Spectrum Biological Activities of Pyrazolo[1,5-a]pyrimidines

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core exhibit a diverse range of biological effects, making them attractive candidates for drug development. nih.gov The versatility of this scaffold allows for structural modifications that can fine-tune its activity for various therapeutic applications. nih.gov

Pyrazolo[1,5-a]pyrimidine compounds have demonstrated notable anti-inflammatory properties. nih.govresearchgate.net Studies have shown that certain derivatives can effectively inhibit pathways involved in inflammation. mdpi.com For instance, related scaffolds like pyrazolo[1,5-a]quinazolines have been found to bind to c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) with micromolar affinities, suggesting a potential mechanism for their anti-inflammatory effects through the MAPK pathway. mdpi.com

The pyrazolo[1,5-a]pyrimidine framework is a promising starting point for developing new antimicrobial and antitubercular agents. researchgate.net High-throughput screening campaigns have identified compounds with this core structure as potent inhibitors of Mycobacterium tuberculosis (Mtb). acs.orgnih.govresearchgate.net

Structure-activity relationship (SAR) studies on aminopyrazolo[1,5-a]pyrimidines revealed that a 2-pyridylmethylamine group at the C-7 position was crucial for anti-Mtb activity. nih.govresearchgate.net Another series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones also showed significant antitubercular activity, with some analogs demonstrating efficacy against Mtb within macrophages. acs.orgresearchgate.net Research has also explored the antibacterial potential of these compounds against other pathogens. For example, certain 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives showed a good antibacterial spectrum against S. aureus, E. faecalis, and P. aeruginosa. mdpi.com

The antiviral potential of pyrazolo[1,5-a]pyrimidines has been explored, with some derivatives showing promise against various viruses. nih.gov Macrocyclic compounds based on this scaffold have been reported as potent inhibitors of HIV-1 replication, with some possessing in vitro potency in the single-digit nanomolar range. nih.gov Additionally, a series of pyrazolo[1,5-a]pyrimidine-based macrocycles were developed as inhibitors of NAK kinases (such as AAK1), which are host proteins involved in viral entry. biorxiv.org These inhibitors demonstrated antiviral activity against several RNA viruses. biorxiv.org

Specific Molecular Targets and Mechanistic Investigations

A key mechanism underlying the therapeutic potential of pyrazolo[1,5-a]pyrimidines, particularly in oncology, is their ability to inhibit protein kinases. nih.govrsc.org These compounds can act as ATP-competitive or allosteric inhibitors, modulating cellular signaling pathways that are often dysregulated in diseases like cancer. nih.govrsc.org

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a "privileged structure" for developing inhibitors against a wide range of protein kinases. nih.govrsc.orgresearchgate.net Its versatility allows for the design of compounds that can target specific kinases involved in cell proliferation, survival, and other critical cellular processes. rsc.orgnih.gov

Detailed studies have identified specific pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of several key protein kinases implicated in cancer and other diseases. rsc.orgresearchgate.net

CK2: Azolo[1,5-a]pyrimidines have been recognized as a significant class of Casein Kinase 2 (CK2) inhibitors. mdpi.com Certain 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidine compounds have shown micromolar inhibitory activity against human recombinant CK2. mdpi.com

EGFR, B-Raf, and MEK: Derivatives targeting the EGFR, B-Raf, and MEK kinases have shown promise, particularly for cancers like non-small cell lung cancer (NSCLC) and melanoma where these pathways are crucial. nih.govrsc.org

Pim-1: The pyrazolo[1,5-a]pyrimidine structure is a basis for developing potent inhibitors of Pim-1/2 kinases, which are proto-oncogenic proteins involved in cell cycle progression and apoptosis resistance. researchgate.net

CDK1 and CDK2: This scaffold has been successfully used to create potent inhibitors of Cyclin-Dependent Kinases (CDKs). rsc.org One notable compound, BS-194, was identified as a selective and potent inhibitor of CDK2 and CDK1, with IC₅₀ values of 3 nM and 30 nM, respectively. researchgate.netnih.gov This compound demonstrated potent antiproliferative activity across numerous cancer cell lines and inhibited tumor growth in xenograft models. nih.gov

Kinase Inhibition Profiles

Tropomyosin Receptor Kinase (Trk) Inhibition (TrkA, TrkB, TrkC)

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several potent Tropomyosin Receptor Kinase (Trk) inhibitors. researchgate.net Trk inhibitors have shown considerable efficacy in the treatment of cancers harboring NTRK gene fusions. researchgate.net The family of Trk receptors, comprising TrkA, TrkB, and TrkC, are transmembrane receptor tyrosine kinases that play a crucial role in cellular signaling pathways. researchgate.net

Derivatives of the pyrazolo[1,5-a]pyrimidine nucleus have been central to the development of both first and second-generation Trk inhibitors. researchgate.net For instance, Larotrectinib and Entrectinib, first-generation inhibitors, feature this chemical moiety. mdpi.com Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly enhance inhibitory activity. For example, the introduction of a picolinamide (B142947) substituent at the third position of the pyrazolo[1,5-a]pyrimidine ring has been shown to greatly increase TrkA inhibition. researchgate.net Furthermore, substitution at the fifth position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) also contributes to heightened Trk inhibitory action. researchgate.net

Research has led to the development of novel pyrazolo[1,5-a]pyrimidine derivatives with potent, broad-spectrum Trk inhibition. Several compounds have demonstrated IC50 values of less than 5 nM against Trk kinases. bohrium.com

Table 1: Tropomyosin Receptor Kinase (Trk) Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs
CompoundTargetIC50 (nM)Key Structural Features
Analog 8TrkA1.7Picolinamide at C3, 2,5-difluorophenyl-pyrrolidine at C5
Analog 9TrkA1.7Picolinamide at C3, 2,5-difluorophenyl-pyrrolidine at C5
Analog 8aTrk<5Novel pyrazolo[1,5-a]pyrimidine derivative
Analog 8fTrk<5Novel pyrazolo[1,5-a]pyrimidine derivative
Analog 9aTrk<5Novel pyrazolo[1,5-a]pyrimidine derivative
Analog 9bTrk<5Novel pyrazolo[1,5-a]pyrimidine derivative
Analog 9fTrk<5Novel pyrazolo[1,5-a]pyrimidine derivative
Phosphoinositide 3-Kinase Delta (PI3Kδ) Modulation

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical signaling molecule in immune cells, and its overactivity is implicated in inflammatory and autoimmune diseases. mdpi.com A new library of small-molecule inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine scaffold has been designed and synthesized, demonstrating low nanomolar IC50 values and high selectivity for the PI3Kδ isoform. mdpi.com

One of the most potent compounds from this series, CPL302253, exhibited an IC50 of 2.8 nM for PI3Kδ. mdpi.com In a different study, a library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine was synthesized, yielding potent and selective PI3Kδ inhibitors with IC50 values ranging from 0.018 to 1.892 μM. rsc.org The lead compound from this series, CPL302415, showed an IC50 value of 18 nM for PI3Kδ and excellent selectivity over other PI3K isoforms. rsc.orgresearchgate.net

Table 2: Phosphoinositide 3-Kinase Delta (PI3Kδ) Modulation by Pyrazolo[1,5-a]pyrimidine Analogs
CompoundIC50 (nM) for PI3KδSelectivity Profile
CPL3022532.8High selectivity against other PI3K isoforms
CPL30241518PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine protein kinase that regulates cell growth, proliferation, and survival. While direct studies on 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (B1299952) are limited, the broader class of pyrazolopyrimidine derivatives has been investigated as mTOR inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is considered a promising framework for the development of novel mTOR inhibitors.

Other Enzyme and Receptor Modulation

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop potent and highly selective DPP-IV inhibitors. nih.gov For example, Anagliptin, a clinically approved DPP-IV inhibitor, is a pyrazolo[1,5-a]pyrimidine derivative. nih.gov

Fragment-based drug design strategies have led to the discovery of pyrazolo[1,5-a]pyrimidine derivatives with significant DPP-IV inhibitory activity. nih.gov One such compound demonstrated an IC50 of 2 nM, which is a two-fold increase in inhibitory activity compared to Alogliptin (IC50 = 4 nM), and it showed remarkable selectivity over related enzymes like DPP-8 and DPP-9. nih.govnih.gov

Table 3: Dipeptidyl Peptidase-4 (DPP-IV) Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs
CompoundIC50 (nM)Selectivity over DPP-8 and DPP-9
Compound c242>2000-fold
Alogliptin (Reference)4Not specified
AnagliptinNot specifiedHighly selective
Corticotropin-Releasing Factor Type-1 (CRF1) Receptor Antagonism

The corticotropin-releasing factor type-1 (CRF1) receptor is a key regulator of the stress response, and its antagonists are being investigated for the treatment of stress-related disorders. A series of 3-phenylpyrazolo[1,5-a]pyrimidines has been synthesized and shown to have a high affinity for the human CRF-1 receptor. nih.gov

One notable analog, MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a] pyrimidin-7-amine), is a non-peptide CRF1 antagonist with a high affinity (Ki = 4.9 nM). bohrium.com Further research into bicyclic core antagonists, including pyrazolo[1,5-a]pyrimidines, has yielded compounds with binding affinities (IC50) ranging from 4.2 to 418 nM and antagonist activity (EC50) from 4.0 to 889 nM.

Table 4: Corticotropin-Releasing Factor Type-1 (CRF1) Receptor Antagonism by Pyrazolo[1,5-a]pyrimidine Analogs
CompoundBinding Affinity (Ki or IC50, nM)Functional Antagonist Activity (EC50, nM)
MPZP4.9 (Ki)Not specified
Compounds 2-27 (Range)4.2 - 418 (IC50)4.0 - 889
Neutral Sphingomyelinase 2 (nSMase2) Inhibition

Neutral sphingomyelinase 2 (nSMase2) is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and is a therapeutic target for various diseases. The Trk inhibitor Larotrectinib, which contains a pyrazolo[1,5-a]pyrimidine ring, was identified as a low micromolar inhibitor of nSMase2.

This discovery prompted the investigation of the pyrazolo[1,5-a]pyrimidin-3-amine ring as a novel scaffold for nSMase2 inhibitors. A series of molecules with this scaffold were synthesized and tested, with several compounds exhibiting nSMase2 inhibitory potency superior to that of the known inhibitor PDDC. One such compound, 11j (N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine), was found to be metabolically stable and orally available, demonstrating the potential of this chemical class for nSMase2 inhibition.

Table 5: Neutral Sphingomyelinase 2 (nSMase2) Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs
CompoundnSMase2 Inhibitory PotencyKey Characteristics
LarotrectinibLow micromolarContains a pyrazolo[1,5-a]pyrimidine ring
11j (N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine)Superior to PDDCMetabolically stable, orally available
Histone Deacetylase (HDAC) Inhibition

While direct evidence of Histone Deacetylase (HDAC) inhibition by this compound is not extensively documented in current literature, the broader class of pyrazolopyrimidine derivatives has shown potential in modulating histone-modifying enzymes. For instance, certain pyrazolo[3,4-d]pyrimidine-based compounds have been developed as dual inhibitors of HDACs and other cancer-related targets like Topoisomerase II (Topo II). researchgate.net This dual-targeting approach is a promising strategy in cancer therapy to overcome resistance and enhance efficacy.

Furthermore, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of other histone-modifying enzymes, such as histone lysine (B10760008) demethylases (KDMs). Specifically, pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives have been discovered as inhibitors of KDM4D. researchgate.net These findings suggest that the pyrazolopyrimidine core can be a valuable template for the design of inhibitors of various enzymes involved in epigenetic regulation, warranting further investigation into the potential HDAC inhibitory activity of this compound and its close analogs.

Interaction with Cellular Components (e.g., DNA)

The interaction of small molecules with DNA is a critical mechanism for many anticancer drugs. Studies on pyrazolo[1,5-a]pyrimidine derivatives have explored their potential to bind to DNA. Research has been conducted on the interaction of novel synthesized pyrazolo[1,5-a]pyrimidine derivatives with Calf thymus DNA (CT-DNA) using various biophysical techniques. researchgate.net Such studies are crucial in elucidating the mechanism of action of these compounds and their potential to interfere with DNA replication and transcription in cancer cells. The planar nature of the fused heterocyclic system of pyrazolo[1,5-a]pyrimidines could facilitate intercalation between DNA base pairs or binding to the major or minor grooves, leading to cytotoxic effects. However, specific studies detailing the interaction of this compound with DNA are not yet available.

Antiproliferative and Anticancer Efficacy

The antiproliferative and anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives are well-documented, with many analogs exhibiting potent activity against a range of cancer cell lines. nih.govekb.eg These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer cell growth and survival.

Inhibition of Cancer Cell Line Proliferation

Numerous studies have demonstrated the ability of pyrazolo[1,5-a]pyrimidine analogs to inhibit the proliferation of various cancer cell lines. The cytotoxic activity is often attributed to the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signaling. nih.gov The following table summarizes the in vitro antiproliferative activity of selected pyrazolo[1,5-a]pyrimidine analogs against different human cancer cell lines.

CompoundCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 11fHuh-7Liver Carcinoma6.3 nih.gov
Compound 16bHeLaCervical Cancer7.8 nih.gov
RD-I-53A2780Ovarian Cancer0.9 byu.edu
Compound 5bHCT-116Colon Carcinoma8.64 ekb.eg
Compound 6hMDA-MB-231Breast Cancer6.44 nih.gov
Compound 6qMDA-MB-231Breast Cancer12.75 nih.gov

Induction of Apoptosis in Malignant Cells

A key mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Several studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been found to cause cell cycle arrest at the S/G2-M transition phase in MDA-MB-231 breast cancer cells. nih.gov

Further investigation into the mechanism of apoptosis induction by these compounds has revealed the involvement of both intrinsic and extrinsic pathways. Treatment with these derivatives led to an increase in the total apoptotic population and modulated the expression of key apoptotic markers. This includes the activation of the intrinsic pathway, evidenced by changes in the levels of p53, Bax, Bcl-2, cytochrome-c, and caspase-9, as well as the extrinsic pathway through the activation of caspase-8. nih.gov Ultimately, both pathways converge on the executioner caspase-3, leading to the dismantling of the cell. nih.gov

Activity against Drug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). mdpi.com Encouragingly, novel pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent agents capable of reversing ABCB1-mediated MDR. nih.gov

One study reported that a specific pyrazolo[1,5-a]pyrimidine derivative, compound 16q, significantly enhanced the sensitivity of MDR cancer cells (MCF-7/ADR) to the chemotherapeutic drug paclitaxel (B517696). nih.gov At a concentration of 10 µM, this compound increased the sensitivity of the resistant cells to paclitaxel by over 660-fold. nih.gov The mechanism behind this reversal of resistance involves the inhibition of the ABCB1 transporter's function, leading to increased intracellular accumulation of the anticancer drug. nih.gov Furthermore, the potent reversal effects of this compound restored the ability of paclitaxel to induce cell cycle arrest and apoptosis in the drug-resistant cells. nih.gov This highlights the potential of pyrazolo[1,5-a]pyrimidine analogs to be used in combination with conventional chemotherapy to overcome drug resistance in cancer patients.

Structure Activity Relationship Sar Studies of 2,5 Dimethylpyrazolo 1,5 a Pyrimidin 7 Ol Analogs

Identification of Essential Pharmacophore Features for Biological Activity

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For the pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds, several key features have been consistently identified as crucial for their interaction with various biological targets, particularly protein kinases. nih.govingentaconnect.com

The core pyrazolo[1,5-a]pyrimidine nucleus itself is a fundamental pharmacophoric element. Its unique structure, which can mimic the purine (B94841) scaffold of ATP, allows it to effectively bind to the ATP-binding pocket of many kinases. nih.gov The nitrogen atoms within the fused ring system are critical, often acting as hydrogen bond acceptors. For instance, in studies of Tropomyosin receptor kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core was found to form a key hydrogen bond with the hinge region residue Met592, anchoring the inhibitor in the active site. mdpi.com

Key pharmacophoric features commonly identified include:

A Hydrogen Bond Donor/Acceptor Site: A group capable of forming a hydrogen bond with the hinge region of a kinase is often essential. For example, in PI3Kδ inhibitors, a morpholine (B109124) ring attached at the C7 position provides an oxygen atom that forms a crucial hydrogen bond with the backbone of Val-828 in the hinge region. mdpi.com

Aromatic/Heterocyclic Rings: The presence of specific aromatic systems can lead to additional, favorable interactions. Indole (B1671886) derivatives at the C5 position of the pyrazolo[1,5-a]pyrimidine core have been suggested to form an extra hydrogen bond with Asp-787 in PI3Kδ, which is a key interaction for improving selectivity. mdpi.com

Virtual screening and pharmacophore modeling studies on pyrazolo[1,5-a]pyrimidine derivatives as potential antitubercular agents have further highlighted the importance of features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings in defining their activity. ingentaconnect.com

Impact of Substituent Modifications at Pyrazolo[1,5-a]pyrimidine Core Positions (e.g., C2, C3, C5, C7) on Efficacy and Selectivity

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for systematic modifications at several positions, which has a profound impact on biological efficacy and target selectivity. nih.gov

C2 Position: Modifications at the C2 position have been explored to enhance activity and selectivity. In the development of PI3Kδ inhibitors, various amine substituents were introduced at this position. mdpi.com For example, replacing a methylene (B1212753) (-CH2-) group with a carbonyl (-CO) group at C2 was found to potentially enhance the activity of the resulting compounds. mdpi.com

C3 Position: The C3 position is a critical site for modification. In the context of TrkA inhibitors, introducing an amide bond of picolinamide (B142947) at the C3 position resulted in a significant enhancement of activity, with compounds demonstrating IC50 values in the low nanomolar range. mdpi.comnih.gov Similarly, for Pim-1 kinase inhibitors, the introduction of an aryl group at the C3 position increased potency by approximately 10-fold. nih.gov

C5 Position: The C5 position often points towards the solvent-exposed region or specific affinity pockets of a target enzyme, making it a key site for tuning potency, selectivity, and physicochemical properties. mdpi.com In PI3Kδ inhibitors, placing an indole heterocycle at C5 was found to be a promising strategy for improving both potency and selectivity. mdpi.com For Trk inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at C5 further increased inhibitory activity. nih.gov The impact of various substituents at this position on Pim-1 kinase inhibition is detailed in the table below.

Table 1: Effect of C5 Substituents on Pim-1 Kinase Inhibition
CompoundC3 SubstituentC5 SubstituentPim-1 IC50 (nM)
Analog 13-methoxyphenylCl5000
Analog 23-methoxyphenyltrans-4-aminocyclohexanol27
Analog 33-methoxyphenyl4-aminophenyl18
Analog 43-methoxyphenyl4-(methylamino)cyclohexanol1.5

Data sourced from a study on Pim-1 inhibitors, illustrating that replacing a simple chloro group at C5 with larger, functionalized moieties like aminocyclohexanol dramatically increases potency. nih.govresearchgate.net

C7 Position: The C7 position is highly reactive, particularly for nucleophilic substitution, making it a common point of modification. mdpi.com As mentioned, attaching a morpholine group at C7 is a well-established strategy for achieving potent hinge-binding interactions in PI3K inhibitors. mdpi.com In antitubercular pyrazolo[1,5-a]pyrimidin-7-amines, a range of substituted 7-(2-pyridylmethylamine) derivatives were found to be active against M. tuberculosis. mdpi.com

Correlation between Conformational Flexibility and Biological Potency

The inherent rigidity of the fused pyrazolo[1,5-a]pyrimidine ring system provides a stable and predictable platform for the orientation of substituents, which is a key factor in its success as a pharmacophore. nih.govnih.gov This rigid core minimizes the entropic penalty upon binding to a target, which can contribute to higher binding affinity.

However, the introduction of conformational flexibility through specific substituents can also be a powerful strategy to optimize potency. Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as TrkA inhibitors, where the macrocycle constrains the conformation of the molecule into a bioactive shape, leading to potent inhibition with IC50 values in the 1-100 nM range. mdpi.com

Conversely, in some cases, too much flexibility can be detrimental. The optimization of linkers and substituents often involves finding a balance between rigidity and flexibility to ensure the molecule can adopt the low-energy conformation required for optimal binding without being overly floppy. For example, the ring-opening of a pyrrolidine ring substituent was explored to optimize molecular orientation and minimize steric hindrance in certain Trk inhibitors. mdpi.com The goal is to pre-organize the molecule in a conformation that complements the target's binding site, thereby enhancing biological potency.

Regioselectivity in Substituent Placement and its Influence on Target Binding

The precise placement of substituents on the pyrazolo[1,5-a]pyrimidine core is critical, as different regions of the molecule interact with distinct subpockets of the biological target. Regioselective synthesis, which offers exact control over the placement of these substituents, is therefore essential for successful drug design. nih.govsci-hub.se

The influence of regioselectivity is clearly demonstrated in kinase inhibitors. Docking studies for PI3Kδ inhibitors revealed that the morpholine moiety must be at the C7 position to correctly orient its oxygen atom towards Val-828 in the hinge region for the necessary hydrogen bond. mdpi.com A substituent at a different position would fail to make this critical interaction. Similarly, an indole group at C5 is positioned to interact with an affinity pocket containing Asp-787, an interaction that enhances selectivity for the δ isoform. mdpi.com

In the development of Trk inhibitors, SAR studies identified that a picolinamide group is most effective when placed at the C3 position, while a fluorinated phenyl-pyrrolidine substituent is optimal at the C5 position. nih.gov This specific arrangement allows the molecule to simultaneously engage different parts of the Trk active site. Fluorine incorporation, for example, was found to enhance interactions with Asn655. mdpi.comnih.gov Any deviation from this regiochemical arrangement would disrupt these concerted interactions and lead to a loss of potency. The ability to control the regioselectivity of cyclization and functionalization reactions is a major advantage in the synthesis of pyrazolo[1,5-a]pyrimidine libraries for SAR studies. nih.gov

Computational Chemistry and Molecular Modeling of 2,5 Dimethylpyrazolo 1,5 a Pyrimidin 7 Ol Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. For derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) class, docking studies have been instrumental in elucidating their binding modes within the active sites of various biological targets, particularly protein kinases and other enzymes. researchgate.net

Studies have shown that the pyrazolo[1,5-a]pyrimidine nucleus is a versatile scaffold for designing inhibitors of several protein kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks). mdpi.comekb.egnih.gov For instance, in the context of CDK2 inhibition, docking simulations revealed that pyrazolo[1,5-a]pyrimidine derivatives fit well within the ATP-binding cleft. nih.govresearchgate.net The core heterocyclic ring system often forms crucial hydrogen bonds with hinge region residues, such as the backbone of Met592 in TrkA or Leu83 in CDK2, mimicking the interaction of the adenine (B156593) base of ATP. mdpi.comresearchgate.net

Substituents on the pyrazolo[1,5-a]pyrimidine ring play a critical role in defining binding affinity and selectivity. Docking studies on 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines designed as COX-2 inhibitors helped in understanding the structural basis for their anti-inflammatory activity. nih.gov Similarly, for derivatives targeting Trk kinases, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for the hinge interaction, while other substitutions, such as a morpholine (B109124) group, improved selectivity, and fluorine atoms enhanced interactions with other residues like Asn655. mdpi.com The design of novel anticancer agents has also been guided by docking pyrazolo[1,5-a]pyrimidine derivatives into the active sites of enzymes like CDK2 kinase. ekb.egekb.eg These simulations help to understand the mechanism of cytotoxic activity by investigating the binding method. ekb.eg

Target ProteinKey Interacting ResiduesType of InteractionInvestigated Derivative ClassReference
Cyclooxygenase-2 (COX-2)VariesHydrogen Bonding, Hydrophobic2,5-Diarylpyrazolo[1,5-a]pyrimidin-7-amines nih.gov
Cyclin-Dependent Kinase 2 (CDK2)Leu83Hydrogen Bonding (Hinge Region)Pyrazolo[1,5-a]pyrimidine derivatives ekb.egnih.govresearchgate.net
Tropomyosin Receptor Kinase A (TrkA)Met592, Asn655Hydrogen Bonding, Hydrophobic3-Pyrazolyl-substituted pyrazolo[1,5-a]pyrimidines mdpi.com
PI3KδAsp-787Hydrogen BondingIndol-4-yl-pyrazolo[1,5-a]pyrimidines nih.gov
DNA GyraseVariesHydrogen Bonding, ElectrostaticFused pyrazolo[1,5-a]pyrimidines johnshopkins.edu

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time and analyzing the conformational changes of both the ligand and the protein. nih.gov MD simulations have been applied to pyrazolo[1,5-a]pyrimidine derivatives to validate docking poses and to gain a deeper understanding of the binding thermodynamics.

In studies of CDK2 inhibitors, MD simulations demonstrated that pyrazolo[1,5-a]pyrimidine derivatives are stabilized in the binding pocket through persistent hydrogen bonds and hydrophobic contacts. researchgate.net These simulations can confirm that the key interactions predicted by docking are maintained throughout the simulation, lending confidence to the proposed binding mode. researchgate.net

For potential inhibitors of the SARS-CoV-2 main protease (Mpro), MD simulations were used to study complexes of the enzyme with researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyrimidin-7-one compounds, which are structurally related to the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The stability of the complexes was evaluated by monitoring parameters such as the root mean square deviation (RMSD), root mean square fluctuations (RMSF), and radius of gyration (Rg). Stable RMSD values over the course of the simulation indicated that the ligands remained securely bound in the active site. nih.gov Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) calculations can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For pyrazolo[1,5-a]pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for potent inhibitory activity against targets such as CDK2. nih.govresearchgate.net

These models use calculated molecular descriptors—such as steric, hydrophobic, and hydrogen-bond donor/acceptor fields—to build a predictive model. nih.gov The resulting contour maps from the CoMSIA model provide a visual guide for drug design. For example, a QSAR study on CDK2 inhibitors indicated that bulky and hydrophobic features in certain regions of the molecule were beneficial for activity, while H-bond donor groups at other positions were detrimental. nih.govresearchgate.net Such insights are invaluable for guiding the synthesis of new derivatives with improved potency. researchgate.net

QSAR models have also been developed for other targets. For instance, a study on pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Checkpoint kinase 1 (Chk1) used Support Vector Machine (SVM) methods to construct predictive models. kisti.re.kr Another study focused on Pim-1/2 kinase inhibitors, using topological descriptors to develop QSAR models that could explain the structural requirements for activity and selectivity. researchgate.net These models not only predict the activity of unsynthesized compounds but also help to elucidate the underlying molecular mechanisms of action.

Target ActivityQSAR MethodKey Descriptors/FeaturesReference
CDK2/cyclin A InhibitionCoMSIA (3D-QSAR)Steric, Hydrophobic, H-bond Donor Fields nih.govresearchgate.net
Chk1 InhibitionSVM, PSO-SVMNot specified kisti.re.kr
Pim-1/2 Kinase InhibitionStepwise Multiple Linear RegressionTopological, I-state, Polarizability researchgate.net
Plasmodium falciparum InhibitionMachine Learning (kNN, SVR, RFR)slogP, vsurf_CW2, vsurf_W2 mdpi.com

In Silico Mechanistic Investigations and Regioselectivity Predictions

Computational chemistry, particularly methods based on density functional theory (DFT), is a powerful tool for investigating reaction mechanisms and predicting the regioselectivity of chemical syntheses. The synthesis of the pyrazolo[1,5-a]pyrimidine core often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, which can potentially lead to different regioisomers. researchgate.netnih.gov

Molecular orbital calculations have been used to predict the sites of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine ring. These calculations predicted successive substitution at the 3- and 6-positions, which was confirmed by experimental results showing that nitration conditions could be tuned to yield either the 3-nitro or 6-nitro product. researchgate.net

In another study, DFT calculations at the B3LYP/6-31G* level were used to explore the reason behind the excellent regioselectivity observed in the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of 1,2-allenic ketones with aminopyrazoles. rsc.org Such computational investigations provide a theoretical foundation for observed experimental outcomes and can be used to predict the results of new reactions, thus guiding synthetic strategy. rsc.orgsci-hub.se

Predictive Pharmacokinetic and Toxicological Assessments

In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological (Tox) properties of lead compounds. In silico methods are widely used to predict these properties for novel pyrazolo[1,5-a]pyrimidine derivatives, helping to identify candidates with favorable drug-like profiles and filter out those likely to fail later in development. researchgate.netsemanticscholar.org

Computational tools are used to calculate physicochemical properties and assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. bohrium.com Studies on various series of pyrazolo[1,5-a]pyrimidines have included in silico predictions of their ADME profiles. johnshopkins.eduresearchgate.net These analyses provide qualitative assessments of properties like oral bioavailability, blood-brain barrier penetration, and potential interactions with metabolic enzymes. bohrium.comjohnshopkins.edu

Toxicity prediction is another critical component of in silico assessment. Computational models can predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and organ toxicity. By flagging potential liabilities early, these predictive studies allow chemists to modify structures to mitigate risks and prioritize compounds with a higher probability of success in preclinical and clinical development. researchgate.netjohnshopkins.edu

Advanced Applications and Future Research Directions for 2,5 Dimethylpyrazolo 1,5 a Pyrimidin 7 Ol

Development of Dual-Targeting and Polypharmacological Agents

A promising strategy in modern drug discovery is the design of single molecules that can modulate multiple targets simultaneously. This approach, known as polypharmacology, can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is well-suited for the development of such dual-targeting agents.

Researchers have successfully designed and synthesized pyrazolo[1,5-a]pyrimidine derivatives that act as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). mdpi.com The simultaneous inhibition of these two kinases is considered a valuable strategy for cancer therapy, as it may offer improved anticancer effects and mitigate the risk of resistance. mdpi.com In one study, compounds 6t and 6s emerged as potent dual inhibitors, with activities comparable to established reference inhibitors for each kinase. mdpi.com This demonstrates the potential of the pyrazolo[1,5-a]pyrimidine core to be adapted to fit the binding sites of multiple, distinct kinases.

Table 1: Dual-Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target Kinase IC₅₀ (µM)
6t CDK2 0.09
TRKA 0.45
6s CDK2 0.23
TRKA 0.45
Ribociclib CDK2 0.07
Larotrectinib TRKA 0.07

Data sourced from a study on dual CDK2/TRKA inhibitors. mdpi.com

Strategies for Overcoming Drug Resistance in Therapeutic Applications

Multidrug resistance (MDR) is a major obstacle in the successful treatment of cancer. nih.gov One common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which actively pump chemotherapy drugs out of cancer cells. A key area of research is the development of agents that can reverse this process.

Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent reversal agents for ABCB1-mediated MDR. nih.gov In a recent study, compound 16q was shown to significantly increase the sensitivity of drug-resistant cancer cells (MCF-7/ADR) to the chemotherapeutic agent paclitaxel (B517696). nih.gov This compound was found to inhibit the function of the ABCB1 transporter, leading to increased intracellular accumulation of paclitaxel and restoring its ability to induce cancer cell death. nih.gov These findings suggest that pyrazolo[1,5-a]pyrimidine-based compounds could be developed as adjuvants in chemotherapy to overcome resistance, highlighting a novel therapeutic application for this scaffold. nih.gov

Furthermore, the development of dual-target inhibitors, as discussed previously, is itself a strategy to diminish the risk of drug resistance. mdpi.com

Exploration of Novel Therapeutic Areas Beyond Oncology and Infectious Diseases

While much of the research on pyrazolo[1,5-a]pyrimidines has focused on cancer, the scaffold's versatility has prompted exploration into other therapeutic domains.

Anti-inflammatory Diseases: Derivatives of this scaffold have shown significant anti-inflammatory potential. Certain compounds have been found to be potent inhibitors of COX-2, a key enzyme in the inflammatory pathway. More recent research has shown that specific 4,7-dihydro-4-ethylpyrazolo[l,5-a]pyrimidin-7-ones can modulate macrophage polarization, promoting a shift from a pro-inflammatory to a pro-resolving state, and regulate immunometabolism, suggesting their potential use in treating inflammatory conditions. nih.gov Additionally, derivatives have been developed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a crucial signaling molecule in immune cells, with potential applications in treating asthma and chronic obstructive pulmonary disease (COPD). mdpi.com

Metabolic Disorders: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been successfully optimized to yield highly potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.gov Inhibition of DPP-4 is an established therapeutic strategy for type 2 diabetes. One optimized compound, c24 , not only showed high potency (IC₅₀ = 2 nM) and selectivity but also effectively reduced glucose excursion in diabetic mice, marking it as a promising candidate for further development as an anti-diabetes agent. nih.govresearchgate.net

Neurological and Psychiatric Disorders: A series of 3-pyridylpyrazolo[1,5-a]pyrimidines were designed as potent antagonists of the corticotropin-releasing factor-1 (CRF₁) receptor. nih.gov As this receptor plays a key role in the stress response, its antagonists are investigated for the treatment of depression and anxiety. One such compound was advanced into clinical development and showed efficacy in patients with major depression. nih.gov

Optimization of Compound Properties for Enhanced Clinical Translation (e.g., Selectivity, Bioavailability)

Translating a promising lead compound into a clinical candidate requires rigorous optimization of its pharmacological and pharmacokinetic properties. For pyrazolo[1,5-a]pyrimidine derivatives, research has focused on improving potency, selectivity, and oral bioavailability through structure- and property-based design approaches. nih.gov

Starting from an initial lead molecule, researchers have successfully generated potent and selective KDM5 histone demethylase inhibitors with good oral bioavailability. nih.gov By making systematic structural modifications, they improved cell potency and achieved an excellent pharmacokinetic profile in mice, providing a robust chemical probe for in vivo studies. nih.gov Similarly, optimization of DPP-4 inhibitors involved strategies like scaffold hopping and fragment-based design to enhance potency and selectivity while reducing off-target cytotoxicity. nih.gov

Key strategies for optimization often involve modifying substituents at various positions on the pyrazolo[1,5-a]pyrimidine core. For instance, in the development of PI3Kδ inhibitors, it was found that a morpholine (B109124) ring at position 7 is crucial for interaction with the target enzyme's hinge region. nih.gov The introduction of diverse functional groups through methods like palladium-catalyzed cross-coupling has been instrumental in enhancing biological activity. rsc.org Such structure-activity relationship (SAR) studies are vital for fine-tuning compound properties to meet the stringent requirements for clinical translation. nih.govrsc.org

Table 2: Examples of Compound Optimization Strategies

Therapeutic Target Initial Challenge Optimization Strategy Outcome Reference
KDM5 Demethylase Low cell potency Structure- and property-based design Improved cell potency (EC₅₀ = 0.34µM) and excellent PK profile in mice nih.gov
DPP-4 Cytotoxicity, moderate potency Scaffold hopping, fragment-based design 25-40 fold increase in activity (IC₅₀ = 2 nM), reduced cytotoxicity, high selectivity nih.gov
ABCB1 Transporter Identification of active scaffold SAR exploration of derivatives Discovery of potent reversal agent (16q ) with high reversal fold (RF = 663.44) nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design for Pyrazolo[1,5-a]pyrimidine Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of novel drug candidates. mdpi.com These computational tools are being applied to the pyrazolo[1,5-a]pyrimidine scaffold to explore vast chemical spaces and identify potent modulators of specific biological targets.

Q & A

Q. What are the established synthetic routes for 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol derivatives, and how are they characterized?

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivities. For example:
  • Receptor targeting : Derivatives act as peripheral benzodiazepine receptor ligands (e.g., 7-chloro-5-methyl-2-phenyl analogs) .

  • Enzyme inhibition : Antitubercular SAR studies highlight substituent-dependent inhibition of Mycobacterium tuberculosis growth .

  • Anticancer potential : N-substituted derivatives (e.g., trifluoromethyl groups) show enzyme inhibitory activity in PubChem assays .

    • Data Table : Biological Activities
ActivityTarget/MechanismKey SubstituentsReference
AntitubercularMycobacterium tuberculosis growth inhibition2,5-Dimethyl, 7-hydroxyl
Receptor bindingPeripheral benzodiazepine receptor7-Chloro, 5-methyl, 2-phenyl
Enzyme inhibitionUnspecified targets (PubChem data)Trifluoromethyl, methylamino

Advanced Research Questions

Q. How can regioselective functionalization at position 7 be achieved, and what challenges arise in optimizing reaction conditions?

  • Methodological Answer : Regioselective functionalization often employs SNAr (nucleophilic aromatic substitution) or cross-coupling reactions . For example:
  • SNAr : Trifluoromethyl groups are introduced at position 7 using 7-chloro precursors and CuI catalysis (60–80% yields) .

  • Suzuki coupling : Aryl boronic acids react with brominated intermediates under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 70°C) .
    Challenges : Competing side reactions (e.g., dehalogenation) require precise control of temperature, catalyst loading, and solvent polarity.

    • Data Table : Functionalization Strategies
Reaction TypeConditionsOutcomeReference
SNArCuI, DMF, 100°C7-Trifluoromethyl derivatives
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, dioxane7-Aryl derivatives

Q. How do structural modifications influence the biological activity of this compound?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Position 7 : Hydroxyl groups enhance solubility but reduce membrane permeability. Replacement with trifluoromethyl or aryl groups improves target affinity .
  • Positions 2 and 5 : Methyl groups increase steric bulk, stabilizing hydrophobic binding pockets (e.g., in enzyme inhibitors) .
  • Core modifications : Fusing thieno or pyridine rings (e.g., pyrimidino[4',5':4,5]thieno[2,3-b]pyridine) alters electronic properties and bioactivity .

Q. What analytical methods resolve contradictions in spectral or elemental data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Contradictions arise from impurities or tautomerism. Resolution strategies include:
  • HRMS : Confirms molecular formula (e.g., [M + H]+ = 254.1039 vs. calc. 254.1042) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 7-keto vs. 7-hydroxy) .
  • Multinuclear NMR : ¹³C and ¹⁵N NMR distinguish regioisomers (e.g., 2,5- vs. 4,7-dimethyl substitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.